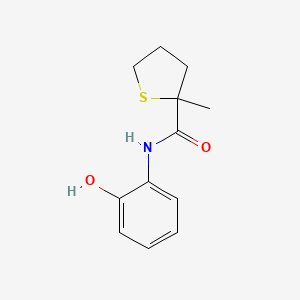
N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide, also known as HET0016, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. HET0016 is a selective inhibitor of 20-HETE synthesis, a molecule that is involved in the regulation of blood pressure and inflammation. In
Mechanism of Action
N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide works by selectively inhibiting the synthesis of 20-HETE, a molecule that is involved in the regulation of blood pressure and inflammation. By inhibiting the synthesis of 20-HETE, N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide reduces inflammation and lowers blood pressure.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, lower blood pressure, and inhibit the growth of cancer cells. N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide in lab experiments is its selectivity. N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide selectively inhibits the synthesis of 20-HETE, which allows researchers to investigate the specific role of 20-HETE in various physiological processes. However, one limitation of using N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide in lab experiments is its potential toxicity. N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide has been found to be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research involving N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide. One area of interest is the potential use of N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide in the treatment of cancer. Further studies are needed to investigate the mechanism of action of N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide in cancer cells and to determine its potential efficacy as a cancer treatment. Another area of interest is the use of N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide in the treatment of oxidative stress-related diseases. Further studies are needed to investigate the antioxidant properties of N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide and to determine its potential efficacy in the treatment of these diseases.
Conclusion:
In conclusion, N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory properties, lower blood pressure, and inhibit the growth of cancer cells. While there are limitations to its use in lab experiments, N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide has the potential to be a valuable tool in the investigation of various physiological processes and in the development of new treatments for a range of diseases.
Synthesis Methods
The synthesis of N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide involves the reaction of 2-methylthiolane-2-carboxylic acid with 2-hydroxybenzaldehyde in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide in its pure form.
Scientific Research Applications
N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been shown to reduce blood pressure in animal models. N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-12(7-4-8-16-12)11(15)13-9-5-2-3-6-10(9)14/h2-3,5-6,14H,4,7-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRXRRRDOHEJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCS1)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)-2-methylthiolane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

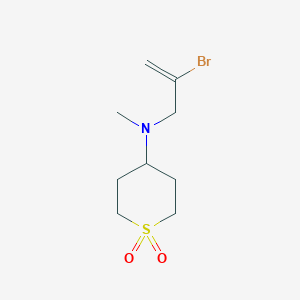
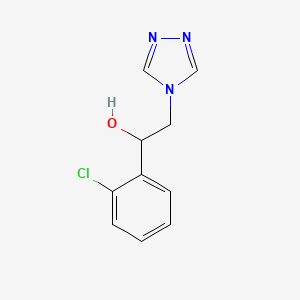
![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![3-[3-(4-Bromophenyl)-5-methyl-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7630890.png)
![1-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B7630892.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7630896.png)
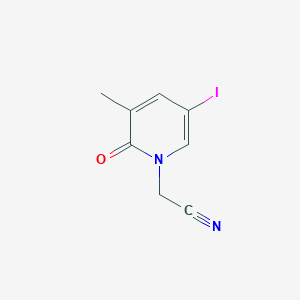
![4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7630908.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)
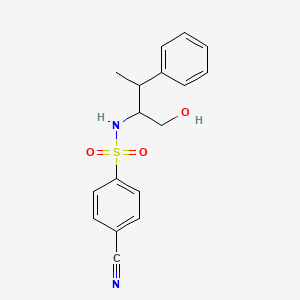
![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)
![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)